molecular formula C12H17NO3S B156306 4-acetyl-N,N-diethylbenzenesulfonamide CAS No. 1658-97-5

4-acetyl-N,N-diethylbenzenesulfonamide

Cat. No.: B156306
CAS No.: 1658-97-5
M. Wt: 255.34 g/mol
InChI Key: OKAAHYQTIYWBEL-UHFFFAOYSA-N
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Description

4-Acetyl-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C12H17NO3S. It is a sulfonamide derivative characterized by the presence of an acetyl group and diethylamino groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 4-acetyl-N,N-diethylbenzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization from ethanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

4-Acetyl-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Comparison with Similar Compounds

Biological Activity

4-acetyl-N,N-diethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an acetyl group and diethylamino groups attached to a benzene ring, which contribute to its pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO3S. Its structure includes:

  • Sulfonamide Group : Known for its medicinal properties, particularly as antibiotics.
  • Acetyl Group : Enhances lipophilicity and may influence biological interactions.
  • Diethylamino Group : Potentially increases solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • COX-2 Inhibition : The compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition may lead to anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens, including Staphylococcus aureus. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis .
  • Interaction with Biological Targets : Studies indicate that this compound interacts with multiple biological targets, which could enhance its therapeutic efficacy in various applications.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
COX-2 InhibitionAnti-inflammatory
AntibacterialInhibits folic acid synthesis
Anticancer PotentialVarious pathways

Case Studies

  • Inhibition Studies : Research has shown that derivatives of sulfonamides, including this compound, exhibit significant inhibition against various bacterial strains. For example, studies reported a marked reduction in the viability of Leishmania cells when treated with sulfonamide derivatives, suggesting potential applications in parasitic infections .
  • Analogs and Derivatives : Structural modifications to the compound have been explored to enhance its biological activity. For instance, the introduction of different substituents on the benzene ring has been associated with improved COX-2 inhibition and increased antimicrobial potency.

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that allow for the modification of functional groups to enhance biological activity. The acetyl group serves as a versatile site for further derivatization, enabling the creation of libraries of compounds with varied biological profiles.

Table 2: Synthetic Routes and Derivatives

Synthetic RouteProduct TypePotential Activity
Acetylation of benzenesulfonamideHeterocyclic compoundsAntimicrobial/Anticancer
Reaction with dimethylformamideEnaminonesDiverse biological effects
Condensation with hydrazinesPyrazolesAntibacterial

Properties

IUPAC Name

4-acetyl-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-4-13(5-2)17(15,16)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAAHYQTIYWBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353739
Record name 4-acetyl-N,N-diethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1658-97-5
Record name 4-Acetyl-N,N-diethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1658-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-acetyl-N,N-diethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The damp 4-acetylbenzenesulfonyl chloride from 100 g. of sodium 4-acetylbenzenesulfonate is added to a stirred solution of 500 ml. of 50% aqueous diethylamine. The mixture is stirred at room temperature for 4 hours, cooled, and the precipitated 4-acetyl-N,N-diethylbenzenesulfonamide removed fy filtration, washed with water and dried; m.p. 78°-79° C. after crystallization from 2-propanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4-acetyl-N,N-diethylbenzenesulfonamide lend itself to the synthesis of diverse heterocyclic compounds?

A: this compound possesses an acetyl group making it a suitable starting material for synthesizing various heterocycles. [] The acetyl group can undergo condensation reactions with difunctional nucleophiles like hydrazines, amidines, and guanidines, leading to the formation of pyrazoles, triazoles, and pyrimidines, respectively. Additionally, the presence of the sulfonamide moiety allows for further structural modifications and potential interactions with biological targets. This versatility makes this compound a valuable precursor in synthesizing libraries of heterocyclic compounds with potential biological activities.

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